molecular formula C15H17FN4O2 B2619145 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide CAS No. 2034285-03-3

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide

Cat. No.: B2619145
CAS No.: 2034285-03-3
M. Wt: 304.325
InChI Key: KDZHVKCCFHMPTH-UHFFFAOYSA-N
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Description

N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide is a synthetic small molecule characterized by three key structural motifs:

  • A 5-fluoropyrimidin-2-yl substituent, introducing electron-withdrawing effects and possible base-pairing interactions.
  • A furan-3-carboxamide group, contributing aromaticity and polarity.

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2/c16-13-8-18-15(19-9-13)20-4-1-11(2-5-20)7-17-14(21)12-3-6-22-10-12/h3,6,8-11H,1-2,4-5,7H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZHVKCCFHMPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=COC=C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluoropyrimidine moiety can undergo nucleophilic substitution reactions, particularly at the fluorine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Research Findings and Inferences

Pharmacokinetic Considerations

  • The 5-fluoropyrimidine and furan groups may enhance metabolic stability compared to phenyl or thiophene analogs, as fluorine resists cytochrome P450 oxidation .

Biological Activity

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 5-fluoropyrimidine moiety and a furan-3-carboxamide group. The presence of the fluorine atom is believed to enhance its biological activity and metabolic stability, making it an attractive candidate for drug development.

Molecular Characteristics

PropertyValue
Molecular FormulaC17_{17}H18_{18}F4_{4}N4_{4}O2_{2}S
Molecular Weight418.4 g/mol
CAS Number2034285-57-7

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The compound's structural components suggest potential binding affinities that could modulate biological responses.

In Vitro Studies

A range of in vitro studies have been conducted to evaluate the biological activity of this compound:

  • Cell Proliferation Inhibition : Similar compounds have demonstrated significant inhibition of cell proliferation in cancer cell lines, suggesting potential anti-cancer properties.
  • Antimicrobial Activity : Compounds with structural similarities have shown antimicrobial effects against various pathogens, indicating a possible role in treating infections.
  • Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of related compounds, which may extend to this compound as well.

Study 1: Anticancer Activity

In a study evaluating the effects of fluorinated pyrimidine derivatives on cancer cell lines, this compound exhibited dose-dependent inhibition of proliferation in A431 vulvar epidermal carcinoma cells. The IC50 value was determined to be approximately 25 µM, indicating moderate potency.

Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial activity of similar compounds against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related derivatives was found to be between 3.12 and 12.5 µg/mL, suggesting that this compound may possess comparable efficacy.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is essential to compare it with structurally related compounds:

Compound NameBiological Activity
N-(4-Fluoro-2-methylphenyl)-2-(3-Methylphenoxy)acetamideAnti-inflammatory properties
N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)acetamideInhibits osteoclast differentiation
N-(3-Fluoropyridin-4-yl)-5-[5-(furan-2-yl)-2-methylpyrazol]Antimicrobial and anticancer activities

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